

Quantification of Acrivastine in Plasma by LC-MS/MS: An Application Note

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of **Acrivastine** in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method outlined is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies and other clinical applications. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with summarized quantitative data from published literature.

Introduction

Acrivastine is a second-generation H1 histamine antagonist used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Accurate and reliable quantification of **Acrivastine** in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications. This application note details a robust method for the determination of **Acrivastine** in plasma.

Experimental Protocols Sample Preparation



A common and effective method for extracting **Acrivastine** from plasma is Solid-Phase Extraction (SPE).[1][2] An alternative, Liquid-Liquid Extraction (LLE), has also been successfully employed.[3][4]

Solid-Phase Extraction (SPE) Protocol:

- Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: To 500 μL of plasma sample, add the internal standard (e.g., Diphenhydramine).[5] Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elution: Elute **Acrivastine** and the internal standard with 1 mL of an appropriate elution solvent (e.g., methanol).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the mobile phase and inject a portion into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol:

- Sample Preparation: To 500 μL of plasma, add the internal standard.
- Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl ether).
- Vortexing: Vortex the mixture for 5 minutes.
- Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.



• Reconstitution: Reconstitute the dried extract in 100 μ L of mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of **Acrivastine**.

Liquid Chromatography Conditions:

Parameter	Value
Column	Phenomenex Luna 3 μ CN 100A (150 mm \times 2.0 mm)[5] or equivalent C18 column[3][4]
Mobile Phase	Methanol and 0.01 mol/L ammonium acetate with 0.1% formic acid (45:55, v/v)[5]
Flow Rate	0.2 mL/min[5]
Injection Volume	10 μL
Column Temperature	Ambient

Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Positive Ion Electrospray (ESI+)[5]
Scan Type	Multiple Reaction Monitoring (MRM)[5]
Acrivastine Transition	m/z 349 → 278[5]
Internal Standard (Diphenhydramine) Transition	m/z 256 → 167[5]
Collision Energy	Optimized for the specific instrument
Gas Temperatures	Optimized for the specific instrument

Quantitative Data Summary



The following tables summarize the quantitative performance of a validated LC-MS/MS method for **Acrivastine** in human plasma.[5]

Table 1: Calibration Curve and Linearity

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r)	
Acrivastine	1.52 - 606.00	≥ 0.996	

Table 2: Precision and Accuracy

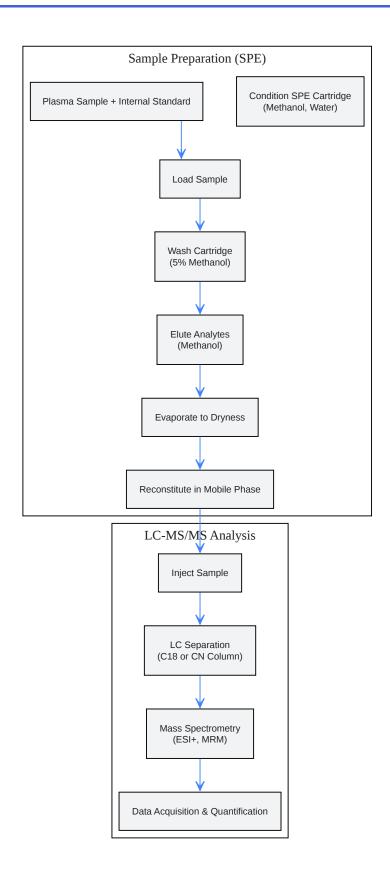
Analyte	QC Level	Concentrati on (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Acrivastine	LLOQ	1.52	< 15	< 15	85 - 115
Low	3.03	< 15	< 15	85 - 115	
Medium	75.75	< 15	< 15	85 - 115	-
High	484.80	< 15	< 15	85 - 115	-

Table 3: Recovery

Analyte	Concentration Level	Mean Recovery (%)
Acrivastine	Low	91.82 - 98.46
Medium	91.82 - 98.46	
High	91.82 - 98.46	

Visualizations





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Caption: Experimental workflow for **Acrivastine** quantification.





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References

- 1. researchgate.net [researchgate.net]
- 2. Quantification of antihistamine acrivastine in plasma by solid-phase extraction and high-performance liquid chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of acrivastine and pseudoephedrine in human plasma and its application in pharmacokinetics PubMed [pubmed.ncbi.nlm.nih.gov]
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